- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agentSynthetic Communications, 2019, 49(6), 790-798,
Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

95091-92-2 structure
Nombre del producto:N-Methoxy-N-methyl-2-furancarboxamide
Número CAS:95091-92-2
MF:C7H9NO3
Megavatios:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793
N-Methoxy-N-methyl-2-furancarboxamide Propiedades químicas y físicas
Nombre e identificación
-
- 2-Furancarboxamide,N-methoxy-N-methyl-
- N-Methoxy-N-methyl-2-furancarboxamide
- N-METHOXY-N-METHYL-2-FURAMIDE
- N-methoxy-N-methyl-2-pyrrolecarboxamide
- N-methoxy-N-methylfuran-2-carboxamide
- N-methoxy-N-methyl-furan-2-carboxamide
- ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- AB30437
- AB1008188
- X5411
- M1476
- A845179
- N-Methoxy-N-methyl-2-furancarboxamide (ACI)
- MFCD06804576
- CS-0061702
- 95091-92-2
- AS-63227
- W16960
- SCHEMBL2306849
- AKOS007929995
- EN300-218835
- DTXSID90445289
- SY054071
-
- MDL: MFCD06804576
- Renchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
- Clave inchi: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- Sonrisas: O=C(N(C)OC)C1=CC=CO1
Atributos calculados
- Calidad precisa: 155.05800
- Masa isotópica única: 155.058243149g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 149
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 0.5
- Superficie del Polo topológico: 42.7
Propiedades experimentales
- Denso: 1.159
- Punto de ebullición: 264.216°C at 760 mmHg
- Punto de inflamación: 113.594°C
- índice de refracción: 1.49
- PSA: 42.68000
- Logp: 0.91300
N-Methoxy-N-methyl-2-furancarboxamide Información de Seguridad
- Condiciones de almacenamiento:0-10°C
N-Methoxy-N-methyl-2-furancarboxamide Datos Aduaneros
- Código HS:2932190090
- Datos Aduaneros:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Methoxy-N-methyl-2-furancarboxamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-250mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 250mg |
¥1005.55 | 2025-01-20 | |
eNovation Chemicals LLC | D968120-250mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 250mg |
$175 | 2024-07-28 | |
eNovation Chemicals LLC | D968120-25g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 25g |
$2830 | 2024-07-28 | |
Alichem | A159003126-5g |
N-Methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 5g |
$465.15 | 2023-08-31 | |
eNovation Chemicals LLC | D968120-500mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 500mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | D968120-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 1g |
$195 | 2024-07-28 | |
Enamine | EN300-218835-0.5g |
N-methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 0.5g |
$123.0 | 2023-09-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 1g |
1339.91CNY | 2021-05-08 | |
Apollo Scientific | OR931848-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 99+% | 1g |
£37.00 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 5g |
5359.63CNY | 2021-05-08 |
N-Methoxy-N-methyl-2-furancarboxamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referencia
- A CO2-Catalyzed Transamidation ReactionJournal of Organic Chemistry, 2021, 86(23), 16867-16881,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
Referencia
- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisationOrganic & Biomolecular Chemistry, 2013, 11(20), 3337-3340,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C
Referencia
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-MOrganic Process Research & Development, 2020, 24(8), 1543-1548,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referencia
- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chlorideBulletin of the Korean Chemical Society, 2002, 23(3), 521-524,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Referencia
- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HClTetrahedron Letters, 1997, 38(15), 2685-2688,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
Referencia
- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffoldsChemical Communications (Cambridge, 2016, 52(63), 9837-9840,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
Referencia
- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acidsBulletin of the Korean Chemical Society, 2010, 31(1), 171-173,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acidsOrganic Letters, 2009, 11(19), 4474-4477,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referencia
- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-BenzoxaborininesOrganic Letters, 2022, 24(39), 7227-7231,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referencia
- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/waterRSC Advances, 2013, 3(26), 10158-10162,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
Referencia
- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc ReagentsJournal of the American Chemical Society, 2008, 130(30), 9942-9951,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its AnaloguesEuropean Journal of Organic Chemistry, 2013, 2013(16), 3316-3327,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
Referencia
- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonateBulletin of the Korean Chemical Society, 2001, 22(4), 421-423,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acidsSynthesis, 2014, 46(3), 320-330,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
1.2 0 - 5 °C; 80 min, 25 °C
Referencia
- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrinsTetrahedron Letters, 2016, 57(35), 3924-3928,
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Chloroform ; rt → 0 °C
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Referencia
- Method of making 2-furyl alkyl ketones, United States, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt
Referencia
- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ AlcoholysisOrganic Letters, 2020, 22(5), 2093-2098,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-DienesOrganic Letters, 2019, 21(16), 6333-6336,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referencia
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclizationTetrahedron Letters, 2005, 46(1), 43-46,
N-Methoxy-N-methyl-2-furancarboxamide Raw materials
- Methyl 2-furoate
- N,O-Dimethylhydroxylamine
- N-Methoxy-N-methylcarbamoyl Chloride
- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)
- 2-Furoic acid
- N,O-Dimethylhydroxylamine hydrochloride
N-Methoxy-N-methyl-2-furancarboxamide Preparation Products
N-Methoxy-N-methyl-2-furancarboxamide Literatura relevante
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide

Pureza:99%/99%/99%
Cantidad:1g/5g/25g
Precio ($):173.0/693.0/2770.0